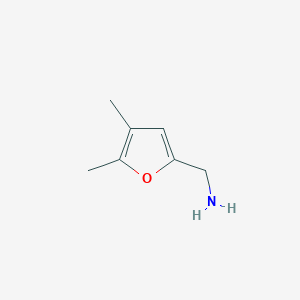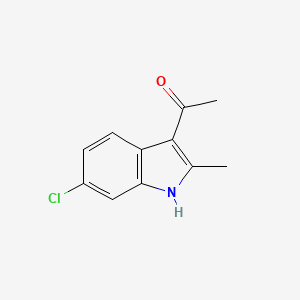
Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and an amino group attached to a propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another approach involves the Gewald reaction, which is a multi-component reaction that synthesizes thiophene derivatives from ketones, α-cyanoesters, and elemental sulfur . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency. Reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers.
Mecanismo De Acción
The mechanism of action of Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-3-(3-methylthiophen-2-yl)propanoic acid: Similar structure but lacks the methyl ester group.
Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate: Similar structure but differs in the stereochemistry of the amino group.
Uniqueness
Methyl (s)-3-amino-3-(3-methylthiophen-2-yl)propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a thiophene ring and an amino acid derivative makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H13NO2S |
|---|---|
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-3-(3-methylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C9H13NO2S/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m0/s1 |
Clave InChI |
MWUPULFXWPZBGU-ZETCQYMHSA-N |
SMILES isomérico |
CC1=C(SC=C1)[C@H](CC(=O)OC)N |
SMILES canónico |
CC1=C(SC=C1)C(CC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B13474593.png)
![6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474598.png)
![2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13474614.png)

![3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)
![Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride](/img/structure/B13474622.png)
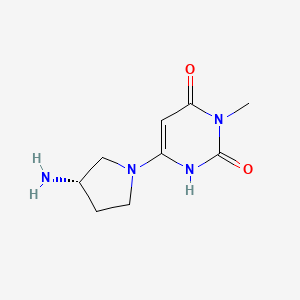
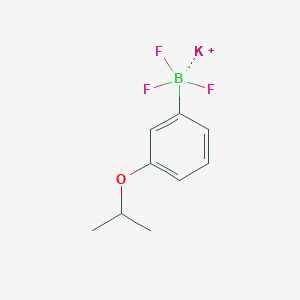
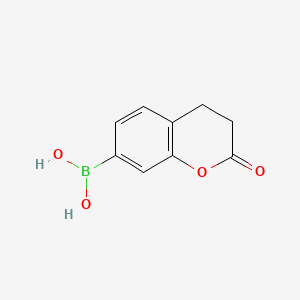
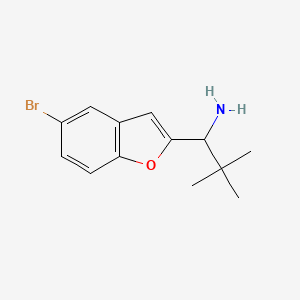
![1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride](/img/structure/B13474654.png)
![6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474680.png)
